Cas no 1220995-32-3 ((2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one)

1220995-32-3 structure
Produktname:(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
CAS-Nr.:1220995-32-3
MF:C13H9ClO2
MW:232.66236281395
MDL:MFCD01315951
CID:4578677
(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
-
- MDL: MFCD01315951
- Inchi: 1S/C13H9ClO2/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9H/b8-7+
- InChI-Schlüssel: CJFXYIJZMOEFAS-BQYQJAHWSA-N
- Lächelt: C(C1=CC=CC=C1Cl)(=O)/C=C/C1=CC=CO1
(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB300312-1 g |
(E)-1-(2-Chlorophenyl)-3-(2-furyl)-2-propen-1-one |
1220995-32-3 | 1 g |
€339.20 | 2023-07-20 | ||
Fluorochem | 523934-10g |
(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |
1220995-32-3 | 95.0% | 10g |
£391.00 | 2023-04-22 | |
Chemenu | CM556324-1g |
(2E)-1-(2-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |
1220995-32-3 | 95%+ | 1g |
$287 | 2023-02-03 | |
Key Organics Ltd | 5M-937-20MG |
(E)-1-(2-chlorophenyl)-3-(2-furyl)-2-propen-1-one |
1220995-32-3 | >90% | 20mg |
£76.00 | 2023-03-06 | |
Key Organics Ltd | 5M-937-25G |
(E)-1-(2-chlorophenyl)-3-(2-furyl)-2-propen-1-one |
1220995-32-3 | >90% | 25g |
£1452.00 | 2025-02-09 | |
abcr | AB300312-5g |
(E)-1-(2-Chlorophenyl)-3-(2-furyl)-2-propen-1-one; . |
1220995-32-3 | 5g |
€658.70 | 2025-02-14 | ||
A2B Chem LLC | AI74267-5mg |
(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |
1220995-32-3 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI74267-5g |
(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |
1220995-32-3 | >90% | 5g |
$737.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00932730-1g |
(2E)-1-(2-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |
1220995-32-3 | 90% | 1g |
¥1596.0 | 2023-04-04 | |
abcr | AB300312-5 g |
(E)-1-(2-Chlorophenyl)-3-(2-furyl)-2-propen-1-one |
1220995-32-3 | 5 g |
€658.70 | 2023-07-20 |
(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one Verwandte Literatur
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
1220995-32-3 ((2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one) Verwandte Produkte
- 2229600-37-5(4,4,4-trifluoro-3-(2-hydroxy-4-methylphenyl)butanoic acid)
- 864940-82-9(2-(3,4-dimethylbenzamido)thiophene-3-carboxamide)
- 2138332-81-5(1-Propanone, 1-(2,6-diazaspiro[3.3]hept-2-yl)-)
- 1336401-98-9((2R)-1-2-(propan-2-yl)phenylpropan-2-amine)
- 919713-69-2(5-bromo-N-(2-{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}ethyl)furan-2-carboxamide)
- 1448078-96-3(N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide)
- 1261626-86-1(6-Nitro-3'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester)
- 1955498-97-1(tert-butyl N-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-ylcarbamate)
- 477889-84-2(4-Chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide)
- 901020-52-8(1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo4,3-cquinoline)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1220995-32-3)(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

Reinheit:99%
Menge:1g
Preis ($):209.0